7-methoxy-3-{[1-(3-methylpyrazin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one
CAS No.: 2549048-09-9
Cat. No.: VC11810007
Molecular Formula: C20H23N5O2
Molecular Weight: 365.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549048-09-9 |
|---|---|
| Molecular Formula | C20H23N5O2 |
| Molecular Weight | 365.4 g/mol |
| IUPAC Name | 7-methoxy-3-[[1-(3-methylpyrazin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one |
| Standard InChI | InChI=1S/C20H23N5O2/c1-14-19(22-8-7-21-14)24-9-5-15(6-10-24)12-25-13-23-18-11-16(27-2)3-4-17(18)20(25)26/h3-4,7-8,11,13,15H,5-6,9-10,12H2,1-2H3 |
| Standard InChI Key | HRWNVTXBAGEGLZ-UHFFFAOYSA-N |
| SMILES | CC1=NC=CN=C1N2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)OC |
| Canonical SMILES | CC1=NC=CN=C1N2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)OC |
Introduction
Structural Components
-
Quinazoline Ring: This is a key component of the compound, known for its presence in various biologically active molecules, including drugs and natural products. Quinazolines have been explored for their anticancer, anti-inflammatory, and antimicrobial activities .
-
Piperidine Ring: Often found in pharmaceuticals, piperidine is a versatile heterocycle that can interact with various biological targets. Its presence in the compound suggests potential for neurological or cardiovascular effects.
-
Pyrazine Ring: Pyrazines are known for their role in medicinal chemistry, contributing to compounds with diverse biological activities, including antimicrobial and anti-inflammatory effects.
Potential Biological Activities
Given the structural components, 7-methoxy-3-{[1-(3-methylpyrazin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one may exhibit biological activities similar to those of quinazoline and pyrazine derivatives. These could include:
-
Antimicrobial Activity: Quinazolines and pyrazines have shown efficacy against various microorganisms.
-
Anti-inflammatory Effects: Both quinazoline and pyrazine derivatives have been studied for their anti-inflammatory properties.
-
Neurological Effects: The presence of piperidine suggests potential interactions with neurological targets.
Research Findings and Applications
While specific research findings on 7-methoxy-3-{[1-(3-methylpyrazin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one are not available, compounds with similar structures have been explored for their therapeutic potential. These include applications in drug development for treating infections, inflammation, and neurological disorders.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume